4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a derivative of Rabeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound features modifications that enhance its pharmacological properties, potentially improving its efficacy and bioavailability. Rabeprazole itself is a prodrug that, upon entering the acidic environment of gastric parietal cells, converts into its active sulphenamide form, which effectively inhibits the H, K-ATPase enzyme responsible for gastric acid secretion .
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole lacks the functional group responsible for Rabeprazole's mechanism of action. Rabeprazole inhibits the enzyme H+/K+ ATPase in gastric parietal cells, which is responsible for acid production in the stomach []. The missing side chain in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole likely renders it inactive in this process.
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is an organic compound classified as a process-related impurity of the drug Rabeprazole. Rabeprazole is a proton pump inhibitor (PPI) medication commonly used to treat and prevent conditions like ulcers in the stomach and duodenum, and gastroesophageal reflux disease (GERD) [].
Process-related impurities are unintended byproducts formed during the manufacturing process of a drug substance. They are typically present in small amounts and are removed or minimized through various purification steps [].
Scientific research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is primarily focused on its characterization, detection, and quantification in Rabeprazole drug products. This is crucial for ensuring the quality, safety, and efficacy of Rabeprazole medications.
Several studies have been conducted to develop and validate analytical methods for detecting and measuring this impurity in Rabeprazole. These methods typically involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, ].
The primary chemical reaction involving 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is its conversion from the prodrug to the active form in acidic conditions. This transformation involves the cleavage of specific chemical groups that activate the molecule, allowing it to bind to and inhibit the proton pump. The general reaction can be summarized as follows:
This activation leads to a decrease in gastric acid production, which is crucial for treating conditions such as gastroesophageal reflux disease and peptic ulcers .
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole exhibits significant biological activity as a proton pump inhibitor. Its mechanism of action involves:
The compound's enhanced structure may lead to improved pharmacokinetics and dynamics compared to its parent compound.
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole typically involves several steps:
Each step requires careful control of reaction conditions to optimize yield and minimize by-products .
The primary applications of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole include:
Interaction studies reveal that 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These interactions can alter the pharmacokinetics of co-administered medications, necessitating dose adjustments or monitoring for adverse effects . Additionally, it may influence serum gastrin levels due to its mechanism of action.
Several compounds share structural features with 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Omeprazole | CHNOS | First proton pump inhibitor; racemic mixture |
| Esomeprazole | CHNOS | S-enantiomer of Omeprazole; improved bioavailability |
| Lansoprazole | CHFNOS | Contains a fluorine atom; different side chain |
Uniqueness: The unique modifications in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may confer enhanced stability or bioactivity compared to these similar compounds, potentially leading to improved therapeutic outcomes in specific patient populations .
4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole emerged as a byproduct during the synthesis of rabeprazole sodium, first reported in the late 1990s alongside the commercialization of rabeprazole. Early synthetic routes for rabeprazole involved oxidation steps using agents like m-chloroperbenzoic acid (mCPBA), which occasionally led to incomplete oxidation or side reactions, yielding sulfides such as this impurity. Its structure was confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the active sulfoxide form of rabeprazole.
By the early 2000s, regulatory bodies like the European Pharmacopoeia (EP) included this compound as Impurity E in rabeprazole monographs, mandating its quantification below 0.15% in drug formulations. This standardization arose from the need to ensure the safety and efficacy of rabeprazole products, as impurities can alter pharmacokinetics or exhibit unintended toxicity.
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole diverges from rabeprazole through three primary modifications:
| Feature | Rabeprazole | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
|---|---|---|
| Sulfur Bridge | Sulfinyl (-SO-) | Thioether (-S-) |
| Pyridine C4 Substituent | 3-Methoxypropoxy | Methoxy |
| Molecular Formula | $$ \text{C}{18}\text{H}{21}\text{N}{3}\text{O}{3}\text{S} $$ | $$ \text{C}{15}\text{H}{15}\text{N}_{3}\text{OS} $$ |
| Molecular Weight | 359.44 g/mol | 285.36 g/mol |
These alterations significantly impact electronic distribution, with the thioether exhibiting reduced polarity compared to the sulfinyl group [5]. The simplified pyridine substitution pattern lowers steric hindrance, potentially enhancing membrane permeability [7].
The compound retains the benzimidazole-pyridine framework central to PPI activity:
The spatial arrangement of these rings creates a pseudoplanar conformation, enabling insertion into the enzyme’s luminal channel. Molecular modeling suggests the 4-methoxy group on pyridine aligns with hydrophobic pockets in the ATPase binding site [6].
Unlike rabeprazole’s sulfinyl group, which undergoes acid-catalyzed conversion to sulfenic acid, the thioether remains stable under gastric pH conditions [5]. This stability confers two research advantages:
Quantum mechanical calculations indicate the thioether’s bond length (1.81 Å) and dihedral angle (92°) between benzimidazole and pyridine optimize van der Waals interactions with transmembrane helices [7].
The thioether bridge permits restricted rotation between the benzimidazole and pyridine rings, with a rotational barrier of ~8 kcal/mol [7]. This semi-rigid structure:
$$
\theta1 = 112^\circ \ (\text{N1-C-S-C}) \quad \theta2 = 87^\circ \ (\text{S-C-C-N})
$$
These angles facilitate a bent conformation, matching the curvature of the ATPase luminal channel [7].
The electron-donating methoxy group at pyridine C4 increases ring electron density by 12% compared to rabeprazole’s propoxy group [7]. This enhances:
Density functional theory (DFT) simulations show the highest occupied molecular orbital (HOMO) localizes on the benzimidazole ring (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) centers on pyridine (-1.8 eV) [7]. This charge separation enables redox activity critical for enzyme inhibition.
The thioether’s resistance to acid hydrolysis (t1/2 > 24h at pH 1.2 vs. 2h for sulfinyl) [5] makes it unsuitable as a direct PPI but valuable for:
| Bridge Type | Hydrolysis Rate (pH 1.2) | Oxidation Potential (V vs. SCE) |
|---|---|---|
| Sulfinyl (-SO-) | $$ 0.15 \, \text{h}^{-1} $$ | +1.2 |
| Thioether (-S-) | $$ 0.002 \, \text{h}^{-1} $$ | +0.7 |
Though lacking a sulfhydryl group, the thioether can mimic disulfide bonds in protein-ligand interactions:
This property enables potential repurposing as:
The thioether’s sulfur atom exhibits radical trapping activity, with a second-order rate constant of $$ 1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $$ for hydroxyl radicals [7]. This suggests ancillary antioxidant effects in biological systems, potentially mitigating oxidative stress in gastrointestinal tissues.